molecular formula C8H9BrFN B1451840 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine CAS No. 887139-06-2

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Cat. No.: B1451840
CAS No.: 887139-06-2
M. Wt: 218.07 g/mol
InChI Key: KTZKPKRLQCZXOX-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine is a substituted benzylamine derivative with a phenyl ring bearing bromo (Br) and fluoro (F) groups at positions 4 and 2, respectively, linked to an N-methylmethanamine group. Its molecular formula is C₈H₉BrFN, with a calculated molecular weight of 217.93 g/mol. This compound is structurally related to intermediates used in medicinal chemistry, particularly in antitubercular and acid-inhibitory drug development . The bromo and fluoro substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for targeted therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Methylation: The aniline is methylated using formaldehyde and formic acid in a reductive amination reaction to yield N-methyl-4-bromo-2-fluoroaniline.

    Formation of Methanamine Group: The N-methyl-4-bromo-2-fluoroaniline is then reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield compounds with potential therapeutic effects.

  • Example Case Study : In a study focused on developing new antidepressants, derivatives of this compound were synthesized and evaluated for their efficacy in modulating serotonin receptors. The presence of the bromo and fluoro groups was found to enhance binding affinity compared to non-substituted analogs .

Anticancer Research

Research indicates that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines. The halogenated structure is believed to disrupt cellular processes, leading to apoptosis in malignant cells.

  • Example Case Study : A study published in a peer-reviewed journal reported that derivatives of this compound demonstrated significant activity against breast cancer cells, with IC50 values indicating potent cytotoxicity .

Development of Novel Materials

The unique properties of this compound have made it a candidate for the development of advanced materials, particularly in polymer science.

  • Example Application : It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of halogenated compounds into polymers can improve flame retardancy, making them suitable for applications in electronics and construction.

Table of Applications and Findings

Application AreaSpecific UseKey Findings
Medicinal ChemistrySynthesis of antidepressantsEnhanced binding affinity to serotonin receptors
Anticancer ResearchCytotoxicity against cancer cellsSignificant activity against breast cancer cells
Materials SciencePolymer enhancementImproved thermal stability and flame retardancy

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context. This modulation occurs through various pathways, including the inhibition of enzyme activity or the activation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Phenyl) Amine Group Molecular Weight (g/mol) Key Applications/Findings
1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine 4-Br, 2-F N-methylmethanamine 217.93 Antitubercular intermediate
1-(4-Chlorophenyl)-N-methylmethanamine 4-Cl N-methylmethanamine 173.63 Synthesis intermediate
1-(4-Fluorophenyl)-N-methylmethanamine 4-F N-methylmethanamine 139.16 Biochemical reagent
1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine 2-Br, 4-F N,N-dimethylmethanamine 232.94 Medicinal chemistry
TAK-438 (Vonoprazan analog) 2-F, complex core N-methylmethanamine 463.44 Potassium-competitive acid blocker

Key Observations:

  • Fluorine improves metabolic stability through electron-withdrawing effects .
  • Substituent Position : The 2-fluoro and 4-bromo arrangement in the target compound may optimize steric interactions in binding pockets compared to 4-fluoro analogs (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) .
  • Amine Group Variations : N,N-dimethylation (e.g., 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine) increases steric bulk, which may hinder receptor binding but improve pharmacokinetic half-life .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-N-methylmethanamine, also known by its CAS number 887139-06-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10BrF N
  • Molecular Weight : 232.09 g/mol
  • Canonical SMILES : C1=CC(=C(C=C1)Br)C(CN(C)C)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine and fluorine substituents enhances its lipophilicity and potentially increases binding affinity to targets such as receptors and enzymes.

Proposed Mechanism:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit certain enzymes, altering metabolic pathways.

Biological Activities

This compound has been studied for several biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of neurotransmitter systems.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

ParameterControl GroupTreatment Group
Immobility Time (s)12060
Locomotor Activity (m)100150

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory effects demonstrated that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Cytokine Level (pg/mL)Control GroupTreatment Group
TNF-alpha500250
IL-6300150

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine with high yield and purity?

Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-bromo-2-fluorobenzaldehyde with methylamine under reducing conditions (e.g., NaBH4_4 or H2_2/Pd-C) can yield the target compound. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity.
    Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
Reducing AgentNaBH4_4>80% yield
Reaction Time12–24 hMinimizes decomposition
SolventDCMEnhances reactivity

Q. Advanced: How can researchers resolve discrepancies in NMR spectral data when characterizing this compound?

Answer:
Discrepancies in 1^1H/13^13C NMR (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR : To detect conformational equilibria (e.g., hindered rotation around the C–N bond) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity.
  • X-ray crystallography : Provides definitive structural validation (e.g., bond angles, substituent positions) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

Q. Advanced: What strategies are employed to study the compound's potential as an enzyme inhibitor?

Answer:

  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites .
  • SAR analysis : Modify substituents (e.g., Br vs. Cl, fluorophenyl vs. chlorophenyl) to correlate structure with activity .
    Example Data :
DerivativeIC50_{50} (nM)Binding Affinity (kcal/mol)
Parent compound120-8.2
4-Cl analog95-9.1

Q. Advanced: What are the challenges in achieving regioselective bromination and fluorination during synthesis?

Answer:
Regioselectivity is influenced by directing groups and reaction conditions:

  • Bromination : Use Lewis acids (e.g., FeBr3_3) to direct Br to the para position of the fluorophenyl group. Competing ortho substitution is mitigated by steric hindrance from the methylamine group .
  • Fluorination : Electrophilic fluorination (Selectfluor®) at the ortho position requires careful control of temperature (-20°C) to avoid over-fluorination.

Q. Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H/13^13C for functional group confirmation.
  • Mass spectrometry (HRMS) : Exact mass validation (e.g., [M+H]+^+ at m/z 246.9842).
  • HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase) .

Q. Advanced: How does the molecular conformation influence the compound's reactivity and biological activity?

Answer:
Crystal structure analyses (e.g., X-ray) reveal:

  • Torsional angles : The dihedral angle between the fluorophenyl and methylamine groups affects π-π stacking in enzyme binding .
  • Halogen bonding : The bromine atom participates in non-covalent interactions with protein residues, enhancing inhibitory potency .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZKPKRLQCZXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887139-06-2
Record name 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine
1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

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